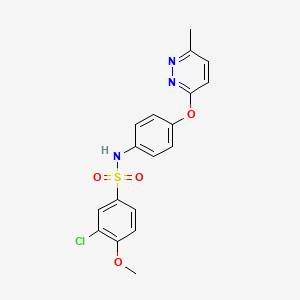
3-chloro-4-methoxy-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-4-methoxy-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide is a synthetic chemical compound characterized by its unique structural and chemical properties. This compound falls under the class of organic sulfonamides, which are known for their significant roles in various chemical, biological, and medicinal applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-4-methoxy-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide typically involves multi-step organic reactions. Starting with chlorinated benzenes and incorporating methoxy and pyridazinyl substituents, the process requires precise control of reaction conditions, including temperature, solvents, and catalysts.
Industrial Production Methods: Industrial production of this compound may involve batch or continuous flow processes. Optimization of reaction conditions, such as solvent choice, temperature control, and purification methods, ensures high yield and purity. The use of advanced techniques like High-Performance Liquid Chromatography (HPLC) helps in achieving the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often involving reagents like hydrogen peroxide or metal-based catalysts.
Reduction: Reduction reactions typically use agents such as sodium borohydride or catalytic hydrogenation.
Substitution: It undergoes nucleophilic substitution reactions, especially on the chlorine and methoxy groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, dichromate, or permanganate under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or hydrogen gas in the presence of palladium catalysts.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under varying pH conditions.
Major Products Formed: The reactions can yield various derivatives depending on the reagents and conditions used, such as hydroxylated, aminated, or alkylated products.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound serves as a building block for synthesizing more complex molecules, aiding in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Biologically, it may be used in the study of enzyme inhibition, signal transduction pathways, or as a ligand in receptor binding studies.
Medicine: Medically, compounds of this nature are often investigated for their potential as therapeutic agents, particularly in the fields of oncology, antimicrobial treatments, and anti-inflammatory drugs.
Industry: Industrially, it can be used in the development of new materials, including polymers and advanced composites, due to its structural properties.
Wirkmechanismus
The compound's mechanism of action is primarily dependent on its interaction with biological molecules. It may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can interfere with metabolic pathways or signaling processes, leading to desired therapeutic effects.
Molecular Targets and Pathways:
Enzymes: Inhibition of enzymes such as kinases or proteases.
Receptors: Binding to specific receptors, modulating their activity.
Pathways: Disruption of pathways involved in cell growth, apoptosis, or inflammation.
Vergleich Mit ähnlichen Verbindungen
3-chloro-4-methoxybenzenesulfonamide
4-methoxy-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide
N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide
These comparisons highlight its unique combination of functional groups and the resulting specificity in its applications.
Hope that covers the compound in detail! Let me know if there’s anything else you’d like to dive into.
Eigenschaften
IUPAC Name |
3-chloro-4-methoxy-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4S/c1-12-3-10-18(21-20-12)26-14-6-4-13(5-7-14)22-27(23,24)15-8-9-17(25-2)16(19)11-15/h3-11,22H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHIUINQDNPRGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














